molecular formula C6H5BrN4 B2707617 3-Bromopyrazolo[1,5-a]pyrimidin-6-amine CAS No. 1367955-95-0

3-Bromopyrazolo[1,5-a]pyrimidin-6-amine

Cat. No.: B2707617
CAS No.: 1367955-95-0
M. Wt: 213.038
InChI Key: JLWUZECBEONKGI-UHFFFAOYSA-N
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Description

3-Bromopyrazolo[1,5-a]pyrimidin-6-amine is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromopyrazolo[1,5-a]pyrimidin-6-amine typically involves the bromination of pyrazolo[1,5-a]pyrimidin-6-amine. One common method includes the reaction of pyrazolo[1,5-a]pyrimidin-6-amine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane under controlled temperature conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the bromination process to ensure high yield and purity, possibly incorporating continuous flow techniques and advanced purification methods .

Chemical Reactions Analysis

Types of Reactions: 3-Bromopyrazolo[1,5-a]pyrimidin-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Bromopyrazolo[1,5-a]pyrimidin-6-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromopyrazolo[1,5-a]pyrimidin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biological pathways. Detailed studies on its exact molecular targets and pathways are ongoing .

Comparison with Similar Compounds

  • 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
  • 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one

Comparison: 3-Bromopyrazolo[1,5-a]pyrimidin-6-amine is unique due to its bromine substitution, which imparts distinct reactivity and potential biological activity compared to its nitro-substituted counterparts. The bromine atom allows for further functionalization through substitution and coupling reactions, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

3-bromopyrazolo[1,5-a]pyrimidin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c7-5-2-10-11-3-4(8)1-9-6(5)11/h1-3H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLWUZECBEONKGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C(C=NN21)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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